Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Description
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a bicyclic compound featuring a fused pyrrolidine and piperazine ring system. Its hydrochloride salt (CAS: 1628557-06-1) has a molecular formula of C₇H₁₃ClN₂O and a molecular weight of 176.64 . This compound serves as a critical building block in pharmaceutical research, particularly in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors such as melogliptin and vildagliptin, where structural modifications enhance metabolic stability and potency . It is also utilized in the synthesis of enantiopure cyclodipeptide analogues, such as (S,Z)-3-[(1H-indol-3-yl)methylidene]this compound, which exhibit unique conformational properties for probing biological targets .
Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZJWVQKLGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627648 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471915-76-1, 1000577-63-8 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydropyrrolo[1,2-a]piperazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Thymine Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
This derivative, isolated from Bacillus velezensis RB.EK7, demonstrates potent nematocidal activity. At 20 mg/mL, it achieves 99–100% mortality against juvenile (J2) nematodes, outperforming the parent compound hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (64.2% mortality at the same concentration). The thymine substituent enhances hydrogen-bonding interactions, improving binding to nematode acetylcholinesterase (AChE) .
3-Isobutyl Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Detected in microbial cultures, this derivative shows lower total ion current (TIC) areas in media controls compared to culture samples, suggesting reduced solubility or stability due to the hydrophobic isobutyl group .
Table 1: Nematocidal Activity of Hexahydropyrrolo[1,2-a]pyrazine Derivatives
| Compound | J2 Mortality (20 mg/mL) | Egg-Hatching Inhibition (20 mg/mL) |
|---|---|---|
| Thymine derivative | 99–100% | 75% |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 64.2% | 50% |
| 3-Isobutyl derivative | Not reported | Not reported |
Fluorinated Derivatives
(3S,7S)-7-Fluoro-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Fluorination at the 7-position enhances metabolic stability and DPP-IV inhibitory activity. The acetic acid salt form (CAS: 1303974-99-3) is a key intermediate in melogliptin synthesis, with a melting point of 158–162°C and distinctive IR peaks at 3435 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O) .
Thieno-Pyrido-Pyrazinone Derivatives
Compounds like 2-(cyclopropanecarbonyl)-tetrahydrothieno[3',2':3,4]pyrido[1,2-a]pyrazin-4(10bH)-one exhibit anti-schistosomal activity. The thiophene ring fusion alters electron distribution, improving binding to parasitic enzymes compared to the parent pyrrolopyrazine .
Vildagliptin-Related Impurities
Vildagliptin Cyclic Imidamide
(3S)-2-(3-Hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a major impurity in vildagliptin formulations. The rigid adamantyl group increases steric hindrance, reducing DPP-IV affinity compared to the active pharmaceutical ingredient (API) .
Vildagliptin Diketopiperazine
2-(3-Hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazin-1,4-dione forms via cyclization during storage. The diketopiperazine ring diminishes bioactivity, highlighting the importance of structural integrity in drug formulations .
Table 2: Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | Key Substituents | Bioactivity Application |
|---|---|---|---|
| This compound | 176.64 | None | Pharmaceutical intermediate |
| 7-Fluoro derivative | 321.3 | Fluorine at C7 | DPP-IV inhibition |
| Thymine derivative | 276.3 | Thymine at C3 | Nematocidal agent |
| Vildagliptin cyclic imidamide | 354.4 | Adamantyl, imino group | DPP-IV impurity |
Structural and Functional Insights
- Hydroxylation : Derivatives like (7R,8R,8aR)-7,8-dihydroxythis compound exhibit improved solubility due to polar hydroxyl groups, making them suitable for aqueous formulations .
- Heterocyclic Fusion: Pyrazino[1,2-a]pyrimidin-4-one derivatives with piperidinyl substituents demonstrate diversified receptor interactions, underscoring the scaffold’s versatility in drug discovery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, and which characterization techniques validate its purity and structure?
- Methodological Answer : The compound is synthesized via cyclization of α-amino acid methyl esters with aldehydes (e.g., 2-nitrobenzaldehyde) through [3 + 2] cycloaddition and intramolecular lactamization . Purification involves silica gel column chromatography and high-performance liquid chromatography (HPLC). Structural validation employs Fourier-transform infrared spectroscopy (FT-IR) for functional groups, nuclear magnetic resonance (NMR) for stereochemical confirmation, and gas chromatography-mass spectrometry (GC-MS) for molecular weight determination .
Q. How is this compound initially screened for antimicrobial and anticancer activities?
- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against pathogens like multidrug-resistant Staphylococcus aureus (e.g., MIC: 15 ± 0.172 mg/L; MBC: 20 ± 0.072 mg/L) . Anticancer potential is evaluated using in vitro cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., A549 lung, HeLa cervical), with IC₅₀ values calculated from dose-response curves .
Q. What are the primary sources and isolation methods for this compound?
- Methodological Answer : The compound is isolated from marine bacteria (e.g., Bacillus tequilensis and Staphylococcus spp.) in deep-sea sediments. Isolation involves fermentation broth extraction, followed by silica gel chromatography and HPLC purification. Taxonomic identification of bacterial strains is confirmed via 16S rRNA sequencing .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s induction of apoptosis in cancer cells?
- Methodological Answer : Apoptosis is confirmed via morphological changes (nuclear condensation, apoptotic bodies) and biochemical markers. Caspase-9/3 activation and PARP cleavage are detected using Western blotting. DNA fragmentation is quantified via TUNEL assays or agarose gel electrophoresis, while flow cytometry measures sub-G1 populations . Downregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins is validated using immunoblotting .
Q. How does the compound induce cell cycle arrest at the G1 phase, and what experimental approaches are used to study this?
- Methodological Answer : Cell cycle arrest is analyzed via flow cytometry (propidium iodide staining) and Western blotting for cyclin-D1 and CDK-2 downregulation . Synchronized cell cultures are treated with the compound, followed by time-course sampling to monitor phase-specific markers. RNA interference (siRNA) targeting cyclin-D1/CDK-2 may confirm mechanistic involvement .
Q. What methodologies are used to study the compound’s anti-migratory and anti-invasive effects in cancer cells?
- Methodological Answer : Anti-migratory activity is assessed via wound-healing assays, while transwell chambers with Matrigel quantify invasion inhibition . Protein markers (e.g., MMPs, E-cadherin) are analyzed using ELISA or immunofluorescence. Time-lapse microscopy tracks real-time cell movement .
Q. How can researchers resolve contradictions in dose- or time-dependent responses across studies?
- Methodological Answer : Standardize experimental conditions (e.g., cell passage number, serum concentration) and validate findings using orthogonal assays (e.g., ATP-based viability assays alongside MTT). Replicate dose-response curves (0.1–100 μM) in multiple cell lines. Meta-analyses of published data and pharmacokinetic modeling (e.g., Hill slopes) help identify outliers .
Experimental Design Considerations
Q. What controls are critical for ensuring reproducibility in biological assays?
- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity), and technical replicates. Normalize data to untreated cells and account for batch effects in cell culture .
Q. How is the chiral (S)-configuration of the compound confirmed?
- Methodological Answer : Chiral purity is verified via chiral HPLC using a cellulose-based column and polarimetric detection. Absolute configuration is determined via X-ray crystallography or comparative analysis with enantiomerically pure standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
